4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine
Brand Name: Vulcanchem
CAS No.: 226571-61-5
VCID: VC8091582
InChI: InChI=1S/C9H12N2O/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10H2,1H3
SMILES: CN1CCOC2=C1C=C(C=C2)N
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine

CAS No.: 226571-61-5

Cat. No.: VC8091582

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine - 226571-61-5

Specification

CAS No. 226571-61-5
Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
IUPAC Name 4-methyl-2,3-dihydro-1,4-benzoxazin-6-amine
Standard InChI InChI=1S/C9H12N2O/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10H2,1H3
Standard InChI Key ZTBQQMRMUWBAOB-UHFFFAOYSA-N
SMILES CN1CCOC2=C1C=C(C=C2)N
Canonical SMILES CN1CCOC2=C1C=C(C=C2)N

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 4-methyl-2,3-dihydro-1,4-benzoxazin-6-amine, reflects its bicyclic structure comprising a benzene ring fused to a six-membered oxazine ring. Key structural features include:

  • Methyl group (-CH3_3): Positioned at the 4th carbon of the oxazine ring.

  • Amino group (-NH2_2): Located at the 6th carbon of the benzene ring.

Table 1: Structural and Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}
Molecular Weight164.21 g/mol
CAS Number226571-61-5
SMILESCN1CCOC2=C1C=C(C=C2)N
InChI KeyZTBQQMRMUWBAOB-UHFFFAOYSA-N
Purity≥95%
Storage Conditions-20°C

The planar benzoxazine core enables π-π stacking interactions, while the amino group enhances solubility in polar solvents .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine typically involves multistep reactions starting from substituted phenols or anilines. Key methods include:

Cyclization of Haloalkyl Intermediates

A brominated precursor, 6-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, can undergo amination via Buchwald-Hartwig coupling or nucleophilic substitution. For example, treatment with aqueous ammonia under palladium catalysis yields the target amine .

Reductive Amination

Patent US5420126A describes the use of borane-tetrahydrofuran complexes to reduce 3-oxo-4-substituted benzoxazine intermediates. Subsequent oxidation and alkylation steps introduce the methyl and amino groups .

Reaction Conditions

  • Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane.

  • Catalysts: Palladium(II) acetate for coupling reactions; copper iodide for Ullmann-type reactions .

  • Temperature: Reactions often proceed at 80–120°C under inert atmospheres.

Pharmacological Applications

Potassium Channel Activation

Benzoxazine derivatives, including 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine, exhibit K+^+ channel activating activity, which relaxes smooth muscles. This mechanism underpins their potential in treating:

  • Cardiovascular diseases: Hypertension, angina pectoris, and arrhythmia.

  • Respiratory disorders: Asthma via bronchodilation.

  • Metabolic conditions: Diabetes through modulation of insulin secretion .

Table 2: In Vitro and In Vivo Efficacy

Model SystemEffect ObservedEffective Concentration/Dose
Guinea pig tracheaInhibition of 3,4-diaminopyridine-induced contractions109^{-9}–104^{-4} M
Anesthetized dogsCoronary vasodilation; blood pressure reduction0.3–100 μg/kg (intra-arterial)

Mechanism of Action

Activation of ATP-sensitive K+^+ channels hyperpolarizes cell membranes, reducing intracellular Ca2+^{2+} influx and muscle contraction. This action is reversible and concentration-dependent .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mg/mL) and ethanol; poorly soluble in water.

  • Stability: Stable under inert gas at -20°C but degrades upon prolonged exposure to light or moisture .

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 6.65 (d, J=8.4 Hz, 1H), 6.52 (s, 1H), 4.22 (t, J=4.8 Hz, 2H), 3.38 (t, J=4.8 Hz, 2H), 2.98 (s, 3H).

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (C=C aromatic) .

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the methyl or amino groups to enhance potency and selectivity.

  • Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to improve bioavailability.

  • Therapeutic Expansion: Investigating efficacy in neurodegenerative and inflammatory diseases.

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